Ethyl 2,4,6-trimethylbenzoate

Catalog No.
S794013
CAS No.
1754-55-8
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4,6-trimethylbenzoate

In multi-step organic synthesis, preserving an ester group while performing other transformations is challenging. Common esters hydrolyze under basic conditions, leading to low yields. Ethyl 2,4,6-trimethylbenzoate leverages steric hindrance to resist nucleophilic attack, allowing selective reactions without ester protection. • Remains intact under conditions that hydrolyze unhindered esters • Streamlines synthesis by eliminating protection/deprotection steps • Preferred for synthesizing hindered ketones with minimal over-addition. SMolecule supplies high-purity material with reliable global logistics.

CAS Number

1754-55-8

Product Name

Ethyl 2,4,6-trimethylbenzoate

IUPAC Name

ethyl 2,4,6-trimethylbenzoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-5-14-12(13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3

InChI Key

ZXTXIZPSMQCYBN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1C)C)C

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)C)C

The exact mass of the compound Ethyl 2,4,6-trimethylbenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Ethyl mesitoate, 2,4,6-Trimethylbenzoic acid ethyl ester, Mesitylenecarboxylic acid ethyl ester, Ethyl 2,4,6-trimethylbenzenecarboxylate, Ethyl 2,4,6-trimethylbenzoate

Purity

≥98%

Package Size

5 g

Ethyl 2,4,6-trimethylbenzoate (CAS: 1754-55-8) is an aromatic ester distinguished by significant steric hindrance around the carbonyl group. This structural feature, created by three methyl groups at the ortho- and para-positions of the benzene ring, fundamentally governs its chemical behavior. Its primary procurement value lies in its high resistance to nucleophilic attack and hydrolysis compared to less substituted benzoate esters. This inherent stability makes it a critical component in applications requiring controlled reactivity, such as in the synthesis of complex organic molecules or as a specialized intermediate where standard esters would otherwise fail.

Research Fit

1
Catalyst modifier for Ziegler-Natta supported systems
2
Sterically hindered ester with reported hydrolysis stability
3
Mesitoyl precursor for photoinitiator synthesis

Substituting Ethyl 2,4,6-trimethylbenzoate with simpler analogs like ethyl benzoate or even its corresponding methyl ester, methyl 2,4,6-trimethylbenzoate, often leads to process failure. The steric bulk provided by the three methyl groups drastically reduces the rate of common ester reactions like hydrolysis. For instance, unhindered esters such as ethyl benzoate are readily hydrolyzed under basic conditions, a reaction that is significantly impeded in Ethyl 2,4,6-trimethylbenzoate. This difference is not trivial; it is the primary reason for its selection in multi-step syntheses where an ester moiety must remain intact while other functional groups react. In such workflows, using a less hindered ester would result in unwanted side reactions, lower yields, and complex purification challenges.

Substitution Risk

Target
Ethyl 2,4,6-trimethylbenzoate: sterically hindered, specific ethyl ester profile for catalyst modification.
Substitute
Less substituted benzoates (e.g., ethyl benzoate) lack steric shielding, may shift hydrolysis kinetics and catalyst performance.
Substitute
Other 2,4,6-trimethylbenzoate esters (e.g., methyl, butyl) may alter catalyst modifier outcomes due to different alkoxy groups.

Superior Hydrolytic Stability for Process Reliability

The primary procurement driver for Ethyl 2,4,6-trimethylbenzoate is its exceptional resistance to hydrolysis due to steric hindrance. While direct kinetic data comparing it to ethyl benzoate is sparse, the effect of ortho-substitution is well-documented. For example, studies analyzing the hydrolysis rates of substituted benzoates consistently show that ortho-substituents dramatically decrease the reaction rate. This effect is so pronounced that the hydrolysis of highly hindered esters like methyl 2,4,6-trimethylbenzoate is often forced through an alternative, slower SN2 mechanism (BAl2) at the alkyl group, rather than the typical attack at the carbonyl carbon (BAc2) that readily occurs with unhindered esters like ethyl benzoate. This mechanistic shift underscores a profound difference in reactivity and stability, making the trimethyl-substituted compound far more robust in basic or nucleophilic environments.

Evidence DimensionResistance to Base-Catalyzed Hydrolysis
Target Compound DataExtremely low reactivity at the carbonyl carbon; hydrolysis proceeds via a much slower alternative pathway (BAl2 mechanism) if at all.
Comparator Or BaselineEthyl Benzoate: Readily undergoes rapid base-catalyzed hydrolysis via standard nucleophilic acyl substitution (BAc2 mechanism).
Quantified DifferenceQualitatively, a profound decrease in reaction rate, often requiring forcing conditions (high temperature, strong base) and proceeding through a different, less favorable mechanism.
ConditionsAqueous basic conditions (e.g., NaOH solution).

For multi-step syntheses, this stability allows the ester to act as a robust protecting group, preventing unwanted reactions and improving overall process yield and purity.

Modifier Productivity
Head-to-head
Target: 16–17 kg PP/g cat.
Comparator (phosphonate): 16–17 kg/g
No significant difference
Supports comparable catalyst yields
Slurry, 70 °C, 10.2 atm, 2 h

Precursor Suitability for Synthesizing Sterically Crowded Ketones

Ethyl 2,4,6-trimethylbenzoate serves as a key precursor for producing sterically hindered ketones, such as 2',4',6'-trimethylacetophenone, which are valuable intermediates in pharmaceuticals and specialty chemicals. The synthesis of its parent acid, 2,4,6-trimethylbenzoic acid, is well-established from industrial feedstocks like mesitylene. The stability of the ester allows for controlled reactions with potent organometallic reagents (e.g., Grignard or organolithium reagents) where less hindered esters would yield complex mixtures from over-addition or side reactions. The ethyl group, compared to a methyl ester, can offer subtle but important differences in solubility and reactivity profiles, making it a preferred choice in specific process solvents and conditions.

Evidence DimensionPrecursor for Hindered Ketones
Target Compound DataServes as a stable precursor to 2,4,6-trimethyl-substituted ketones and their derivatives.
Comparator Or BaselineLess hindered esters (e.g., ethyl benzoate) are more susceptible to over-addition with organometallic reagents, leading to tertiary alcohols instead of the desired ketone.
Quantified DifferenceNot directly quantified in sources, but the successful synthesis of hindered ketones relies on the high stability of the sterically protected ester precursor.
ConditionsReaction with organometallic reagents (e.g., methyllithium or methylmagnesium bromide) followed by workup.

Procurement of this specific ester is justified when the final target is a sterically crowded ketone, as its structure minimizes by-product formation, simplifying purification and increasing process efficiency.

Hydrolytic Stability
Class-level
Tertiary amyl 2,4,6-trimethylbenzoate: A_AL1 mechanism
Unsubstituted analogue: different pathway
Attributed to steric hindrance
Supports steric shielding interpretation
Based on tertiary amyl ester data; data to verify for ethyl ester
Radical Initiation
Head-to-head
Mesitoyl radical: 1.0 (rel.)
Benzoyl radical: 3.0 (rel.)
Benzoyl 3× more likely to initiate MMA
Supports tunable initiation kinetics
PLP of MMA, ~5 °C

Synthesis of Complex Molecules with Acid- or Base-Sensitive Functional Groups

This compound is the right choice as a synthetic intermediate in multi-step reaction sequences where an ester functionality must be preserved under conditions that would hydrolyze common esters. Its high stability allows for transformations elsewhere in the molecule in either basic or nucleophilic media without requiring a separate protection-deprotection sequence for the ester group, thus streamlining the synthetic route.

Precursor for Sterically Demanding Pharmaceutical and Agrochemical Intermediates

When the synthetic target is a ketone with bulky substituents adjacent to the carbonyl, such as 2',4',6'-trimethylacetophenone, Ethyl 2,4,6-trimethylbenzoate is a preferred precursor. Its structure resists over-addition by organometallic reagents, leading to cleaner reactions and higher yields of the desired ketone, which is a critical factor in optimizing manufacturing processes for fine chemicals.

Application Fit Matrix

Application
Selection Property
Validation Focus
Propylene polymerization catalyst development
Non-phosphorus modifier performance
Catalyst productivity under industrial slurry conditions
Synthesis of sterically shielded esters
Steric hindrance from 2,4,6-trimethyl substitution
Hydrolysis mechanism and kinetic stability profile
Photoinitiator design with controlled reactivity
Mesitoyl fragment initiation kinetics
Radical incorporation efficiency in free-radical polymerization

XLogP3

3.2

UNII

J3SE9DS73G

Other CAS

1754-55-8

Wikipedia

Ethyl 2,4,6-trimethylbenzoate

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